molecular formula C10H21N3O B2718980 (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime CAS No. 1119452-80-0

(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime

Cat. No.: B2718980
CAS No.: 1119452-80-0
M. Wt: 199.29 g/mol
InChI Key: YRXNIQZGKXJUFH-UHFFFAOYSA-N
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Description

(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime is a synthetic organic compound characterized by a propanal oxime backbone substituted with dimethyl groups at the C2 position and a 4-methylpiperazinyl moiety at the C3 position. Its molecular formula is C₁₀H₂₁N₃O, with a molecular weight of approximately 199.3 g/mol (calculated from ). The compound’s E-configuration (1E) indicates the spatial arrangement of the oxime group, which may influence its reactivity and biological interactions .

Available data from product catalogs () suggest its use as a pharmaceutical intermediate or research chemical.

Properties

CAS No.

1119452-80-0

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

N-[2,2-dimethyl-3-(4-methylpiperazin-1-yl)propylidene]hydroxylamine

InChI

InChI=1S/C10H21N3O/c1-10(2,8-11-14)9-13-6-4-12(3)5-7-13/h8,14H,4-7,9H2,1-3H3

InChI Key

YRXNIQZGKXJUFH-UHFFFAOYSA-N

SMILES

CC(C)(CN1CCN(CC1)C)C=NO

Canonical SMILES

CC(C)(CN1CCN(CC1)C)C=NO

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime typically involves the reaction of 2,2-dimethyl-3-(4-methylpiperazin-1-yl)-propanal with hydroxylamine hydrochloride. The reaction is carried out under mild conditions, usually in the presence of a base such as sodium acetate, to facilitate the formation of the oxime group. The reaction can be summarized as follows:

    Starting Material: 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal

    Reagent: Hydroxylamine hydrochloride (NH2OH·HCl)

    Base: Sodium acetate (NaOAc)

    Solvent: Typically ethanol or methanol

    Reaction Conditions: Mild heating (50-60°C) for several hours

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the oxime can be hydrolyzed back to the corresponding aldehyde and hydroxylamine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antidepressant and Anxiolytic Potential

Research indicates that compounds similar to (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime exhibit significant antidepressant and anxiolytic effects. These effects are attributed to the compound's ability to interact with neurotransmitter receptors, potentially modulating pathways related to anxiety and depression. Studies have shown that piperazine derivatives can influence behavioral responses in animal models, suggesting therapeutic applications in treating mood disorders .

Neuropharmacological Studies

The compound's structure allows it to engage with various molecular targets within the central nervous system. Its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine, positions it as a candidate for further investigation in neuropharmacology. The potential for developing new treatments for neurological conditions such as schizophrenia or bipolar disorder is an area of active research .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for establishing its pharmacological profile. Interaction studies may include:

  • Receptor binding assays
  • Enzyme inhibition tests
  • Cellular signaling pathway analyses

These studies are essential for elucidating the compound's mechanism of action and potential therapeutic benefits .

Mechanism of Action

The mechanism of action of (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The piperazine moiety is known to interact with various neurotransmitter receptors, which could explain its potential effects on the central nervous system. The oxime group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the propanal oxime family, sharing a core structure with agrochemicals like aldicarb and thiofanox. Key differences lie in substituents:

Compound CAS Number Molecular Formula Key Substituents Primary Use
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime - C₁₀H₂₁N₃O 2,2-dimethyl, 4-methylpiperazinyl Research/Pharmaceutical
Aldicarb 116-06-3 C₇H₁₄N₂O₂S 2-methyl-2-(methylthio), O-[(methylamino)carbonyl] Pesticide (nematicide)
Thiofanox 39196-18-4 C₇H₁₄N₂O₂S 3,3-dimethyl-1-(methylthio), O-methylcarbamoyl Pesticide (insecticide)
Aldoxycarb (Aldicarb sulfone) 1646-88-4 C₇H₁₄N₂O₃S 2-methyl-2-(methylsulfonyl), O-[(methylamino)carbonyl] Pesticide metabolite

Key Observations :

  • Piperazine vs. Carbamoyl Groups: The target compound’s 4-methylpiperazinyl group distinguishes it from aldicarb and thiofanox, which feature carbamoyl (O-[(methylamino)carbonyl]) moieties.
  • Toxicity Profile: Aldicarb and thiofanox are classified as highly toxic (), with aldicarb restricted under the Rotterdam Convention due to environmental and health risks. In contrast, the target compound’s safety data emphasize flammability (H224/H225) but lack explicit toxicity warnings, implying a distinct risk profile .

Physicochemical Properties

  • Stability : Aldicarb degrades into sulfoxide and sulfone metabolites, whereas the piperazinyl group in the target compound may confer greater stability under physiological conditions.

Research Findings and Gaps

  • Synthesis Challenges : The discontinued status () may reflect synthetic difficulties, such as low yields or purification hurdles.

Biological Activity

(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H21N3OC_{10}H_{21}N_{3}O and a molecular weight of approximately 199.29 g/mol. Its structure includes a propanal backbone, a dimethyl substitution, and a piperazine moiety, which are critical for its biological interactions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal with hydroxylamine. Controlling reaction conditions is essential for optimizing yields and purity.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this oxime could also possess such activity. For instance, studies on related piperazine derivatives have demonstrated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli at varying concentrations .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the piperazine moiety may interact with biological receptors to modulate their activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-MethylpiperazinePiperazine ring with methyl groupCommonly used as an intermediate in drug synthesis
2-MethylpropionaldehydeAldehyde functional groupSimpler structure; used in flavoring and fragrances
4-(Hydroxymethyl)piperidineHydroxymethyl substitution on piperidinePotential for different biological activity due to hydroxymethyl group
N,N-DimethylethylenediamineEthylenediamine backbone with dimethyl groupsUsed in various industrial applications

The distinct combination of functional groups in this compound may confer unique biological activities not present in these similar compounds.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides insight into its potential applications:

  • Anticancer Research : Studies on piperazine derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds structurally related to this compound were tested against various cancer cell lines and exhibited significant cytotoxic effects .
  • Antimicrobial Studies : Similar compounds have been evaluated for their antimicrobial efficacy against resistant strains like MRSA. These studies highlight the importance of structural modifications in enhancing biological activity .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime in a laboratory setting?

  • Methodological Answer : The synthesis of oxime derivatives typically involves condensation of a carbonyl compound with hydroxylamine. For structurally related oximes (e.g., aldicarb), the reaction of 2-methyl-2-(methylthio)propanal with hydroxylamine hydrochloride under controlled pH and temperature yields the oxime . Microwave-assisted synthesis, as demonstrated for 2-(3,6-dichloropyridazin-4-yl)-2-methylpropanal, could enhance reaction efficiency through uniform heating and reduced reaction times . Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Based on safety protocols for structurally similar compounds, strict precautions are required:

  • Storage : Keep in a dry, ventilated area at temperatures below 25°C, away from heat and moisture, in airtight containers to prevent oxidation .
  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Avoid contact with oxidizers or sparks due to flammability risks .
  • Disposal : Follow institutional guidelines for hazardous waste, prioritizing neutralization or incineration in approved facilities .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxime’s stereochemistry (E/Z configuration) and piperazine ring substitution patterns .
  • IR Spectroscopy : Identify characteristic N-O (950–1100 cm⁻¹) and C=N (1640–1690 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, use SHELX software for data refinement, particularly for resolving steric effects from the 4-methylpiperazine group .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in the reactivity data of this compound under varying experimental conditions?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary pH, temperature, and solvent polarity to isolate factors affecting reactivity. For example, aldicarb derivatives show pH-dependent hydrolysis rates .
  • Replication Studies : Repeat experiments with standardized protocols to identify outliers.
  • Cross-Validation : Use complementary techniques (e.g., HPLC for purity checks, kinetic studies via UV-Vis spectroscopy) to verify results .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the oxime’s piperazine moiety and receptor sites (e.g., acetylcholine esterase for neuroactive compounds) .
  • MD Simulations : Simulate binding stability under physiological conditions (e.g., 310 K, 1 atm) to assess conformational changes over time .
  • QSAR Analysis : Corrogate substituent effects (e.g., methyl groups on piperazine) with bioactivity data to optimize lead compounds .

Q. What are the critical considerations for designing in vitro assays to assess the biological activity of this compound?

  • Methodological Answer :

  • Cell Line Selection : Use target-specific models (e.g., neuronal cells for neurotoxicity studies, given structural similarity to aldicarb ).
  • Dose Optimization : Conduct preliminary cytotoxicity assays (e.g., MTT) to establish non-lethal concentrations.
  • Control Groups : Include positive controls (e.g., aldicarb for acetylcholinesterase inhibition) and solvent controls to isolate compound-specific effects .
  • Endpoint Analysis : Combine enzymatic assays (e.g., Ellman’s method for cholinesterase activity) with omics approaches (transcriptomics/proteomics) for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.